Acid-Catalyzed Hydrolysis Rate Profile
In a classic comparative study of seven substituted acetanilides, 4-(acetylamino)benzenesulfonate (as N-acetylsulfanilic acid) exhibited a unique biphasic hydrolysis profile in H2SO4, with a peak rate between 30-35% w/w acid and a distinct dip around 77% w/w, before an A-1 mechanism takeover in concentrated acid [1]. This contrasts with 4-nitroacetanilide and the parent acetanilide, which do not display this pronounced dip, indicating a substrate-specific mechanistic switch not observed across all class members [1].
| Evidence Dimension | Pseudo-first-order hydrolysis rate constant (kψ) dependence on H2SO4 concentration |
|---|---|
| Target Compound Data | Peak kψ at 30-35% w/w H2SO4; dip at ~77% w/w H2SO4 (exact values from Barnett Table 1 and Figure 1). |
| Comparator Or Baseline | 4-nitroacetanilide and acetanilide exhibit monotonic rate profiles without a similar pronounced dip in the 70-80% w/w H2SO4 range. |
| Quantified Difference | The target compound shows a rate minimum at ~77% w/w H2SO4 not present in the comparator acetanilides, resulting in a relative rate inversion in the intermediate acidity range. |
| Conditions | Aqueous H2SO4, temperature range studied: 25–70 °C; A-2 mechanism dominates below 75% w/w, A-1 above. |
Why This Matters
This specific rate dip allows process chemists to select a narrow acidity window where the target compound's hydrolysis is selectively suppressed relative to other acetanilide impurities, enabling superior purification control.
- [1] Barnett, J. W.; O'Connor, J. Acid-catalysed Hydrolysis of Substituted Acetanilides. J. Chem. Soc., Perkin Trans. 2, 1972, 2378–2381. View Source
